molecular formula C8H5ClN2O2 B164179 7-Chloro-1H-indazole-3-carboxylic acid CAS No. 129295-32-5

7-Chloro-1H-indazole-3-carboxylic acid

Cat. No. B164179
M. Wt: 196.59 g/mol
InChI Key: HVKKAELOIRDAAI-UHFFFAOYSA-N
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Description

7-Chloro-1H-indazole-3-carboxylic acid is a compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 g/mol . The IUPAC name for this compound is 7-chloro-2H-indazole-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 7-Chloro-1H-indazole-3-carboxylic acid consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Chloro-1H-indazole-3-carboxylic acid are not available, indazole derivatives have been known to exhibit a wide range of pharmacological activities .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.59 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 196.0039551 g/mol . The topological polar surface area of the compound is 66 Ų .

Scientific Research Applications

Anticancer Applications

Lonidamine, a derivative of indazole-3-carboxylic acid, demonstrates potent antiproliferative effects and impairs the energy metabolism of cancer cells without affecting cellular nucleic acids or protein synthesis. Its unique mechanism includes inhibiting oxygen consumption, aerobic glycolysis, and lactate transport in neoplastic cells. Lonidamine has been investigated for its ability to enhance the cytotoxic effects of anthracyclines in breast cancer cell lines and cisplatin activity in ovarian carcinoma cell lines. Its efficacy in combination with standard chemotherapy and radiotherapy for solid tumors, such as breast, ovarian, and lung cancer, has been explored, although further large-scale studies are needed to confirm these results (Di Cosimo et al., 2003).

Pharmacological Importance of Indazole Derivatives

Indazole derivatives exhibit a wide range of biological activities, making them a focal point for the development of new therapeutic agents. These compounds are of great pharmacological interest due to their potential anticancer and anti-inflammatory properties, as well as their application in treating disorders involving protein kinases and neurodegeneration. The indazole scaffold forms the basis for compounds with significant therapeutic value, with recent patents (2013-2017) highlighting their diverse pharmacological applications (Denya et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

The impact of carboxylic acids on biocatalyst inhibition has been studied, with a focus on their effect on microbes such as Escherichia coli and Saccharomyces cerevisiae. Carboxylic acids, including those derived from fermentation processes, can inhibit microbial growth at concentrations below the desired yield, impacting the production of biofuels and chemicals. Understanding these inhibitory mechanisms can aid in developing metabolic engineering strategies to increase microbial robustness for industrial applications (Jarboe et al., 2013).

Biological Activity of 1-Indanones and Derivatives

1-Indanones and their derivatives, closely related to the chemical family of indazole-3-carboxylic acids, have shown potent biological activity, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects. These compounds also have applications in treating neurodegenerative diseases and as insecticides, fungicides, and herbicides. The synthesis and biological activities of 1-indanones highlight their importance in medicinal chemistry and potential therapeutic applications (Turek et al., 2017).

Role in Environmental Remediation

Carboxylic acids, including derivatives of indazole-3-carboxylic acid, have been studied for their role in environmental remediation, particularly in the reduction of toxic Cr(VI) to less harmful Cr(III). This process, mediated by carboxylic acids, is significant for detoxifying industrial effluents and natural environments contaminated with chromium. Understanding these reactions can provide valuable insights into developing efficient methods for the remediation of Cr(VI)-contaminated waters and sites (Jiang et al., 2019).

Safety And Hazards

The compound should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided . The compound may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Indazole-containing derivatives, including 7-Chloro-1H-indazole-3-carboxylic acid, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthetic approaches and exploring the diverse biological activities of these compounds .

properties

IUPAC Name

7-chloro-2H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKKAELOIRDAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442067
Record name 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1H-indazole-3-carboxylic acid

CAS RN

129295-32-5
Record name 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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